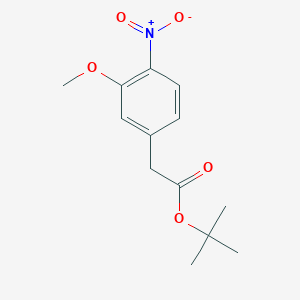
t-Butyl 3-methoxy-4-nitrophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 3-methoxy-4-nitrophenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1. Synthesis of Bioactive Compounds
t-Butyl 3-methoxy-4-nitrophenylacetate serves as a versatile building block in the synthesis of biologically active compounds. Its nitro and methoxy groups are crucial for introducing functional diversity into the resulting molecules, enhancing their biological activity. For instance, it can be used to synthesize derivatives that exhibit anticancer properties, as indicated by research demonstrating that compounds derived from similar nitrophenyl structures show cytotoxic effects against various cancer cell lines .
1.2. Antioxidant Properties
Nitro-containing compounds often exhibit antioxidant activities, which are beneficial in pharmaceutical formulations aimed at preventing oxidative stress-related diseases. Studies have shown that derivatives of nitrophenylacetates can act as effective antioxidants, thereby protecting cells from oxidative damage .
Organic Synthesis Applications
2.1. Reaction Mechanisms
This compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, making it an essential intermediate in organic synthesis. The presence of both the tert-butyl and nitrophenyl groups allows for regioselective reactions that can lead to complex molecular architectures .
2.2. Case Studies in Synthesis
In a notable study, researchers utilized this compound to synthesize new classes of isoquinoline derivatives through cyclocondensation reactions. These new compounds exhibited significant biological activities, including moderate to strong cytotoxicity against pancreatic and lung cancer cell lines . The synthetic pathway included the formation of various intermediates, showcasing the compound's utility as a precursor in multi-step synthesis.
Data Tables
The following tables summarize key findings related to the applications of this compound:
| Application Area | Description | Example Compounds | Biological Activity |
|---|---|---|---|
| Pharmaceuticals | Building block for bioactive compounds | Isoquinoline derivatives | Anticancer activity |
| Organic Synthesis | Intermediate in chemical reactions | Nitro derivatives | Antioxidant properties |
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound 5h | 25.9 | PACA2 (Pancreatic) | Cytotoxic |
| Compound 6b | 34.9 | A549 (Lung carcinoma) | Cytotoxic |
Propriétés
Numéro CAS |
181518-01-4 |
|---|---|
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
tert-butyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)8-9-5-6-10(14(16)17)11(7-9)18-4/h5-7H,8H2,1-4H3 |
Clé InChI |
HHKXDAKAQJSFAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Synonymes |
Benzeneacetic acid, 3-Methoxy-4-nitro-, 1,1-diMethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















